molecular formula C20H17F2N5O3S B11250210 2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide

2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide

Cat. No.: B11250210
M. Wt: 445.4 g/mol
InChI Key: LUISXZUMDAXWNL-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a triazine ring, a difluorophenyl group, and an acetamido group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Difluorophenyl)-2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate amines and nitriles under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the triazine intermediate.

    Attachment of the Acetamido Group: The acetamido group is incorporated through an acylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Final Assembly: The final step involves coupling the triazine intermediate with the difluorophenyl and acetamido groups under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification Techniques: Employing advanced purification methods like recrystallization, chromatography, and distillation to achieve high purity.

    Automation and Continuous Flow Processes: Implementing automated systems and continuous flow reactors to improve efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Difluorophenyl)-2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced amides, alcohols.

    Substitution Products: Halogenated derivatives, substituted triazines.

Scientific Research Applications

N-(2,4-Difluorophenyl)-2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2,4-Difluorophenyl)-2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in critical biochemical pathways.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

    Affect Gene Expression: Influence the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Difluorophenyl)-2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide: can be compared with other triazine derivatives and difluorophenyl compounds.

    Triazine Derivatives: Compounds like melamine and cyanuric acid, which also contain the triazine ring.

    Difluorophenyl Compounds: Compounds such as difluorobenzene derivatives, which share the difluorophenyl group.

Uniqueness

    Unique Structure: The combination of the triazine ring, difluorophenyl group, and acetamido group makes this compound unique.

    Distinct Properties: Its specific chemical properties and reactivity distinguish it from other similar compounds.

This detailed article provides a comprehensive overview of N-(2,4-Difluorophenyl)-2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H17F2N5O3S

Molecular Weight

445.4 g/mol

IUPAC Name

2-[[6-(2-acetamido-3-methylphenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide

InChI

InChI=1S/C20H17F2N5O3S/c1-10-4-3-5-13(17(10)23-11(2)28)18-19(30)25-20(27-26-18)31-9-16(29)24-15-7-6-12(21)8-14(15)22/h3-8H,9H2,1-2H3,(H,23,28)(H,24,29)(H,25,27,30)

InChI Key

LUISXZUMDAXWNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=NN=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)F)F)NC(=O)C

Origin of Product

United States

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